molecular formula C7H5BrN2 B040293 6-Bromoimidazo[1,2-a]pyridine CAS No. 6188-23-4

6-Bromoimidazo[1,2-a]pyridine

Cat. No. B040293
Key on ui cas rn: 6188-23-4
M. Wt: 197.03 g/mol
InChI Key: FXPMFQUOGYGTAM-UHFFFAOYSA-N
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Patent
US07405299B2

Procedure details

Reflux a solution of 2-amino-5-bromo-pyridine (Maybridge; 1.0 g, 5.78 mmol), 50% aqueous chloroacetaldehyde (2 mL, 12.7 mmol) in acetonitrile (100 mL) for 14 h. Dilute the reaction with saturated aqueous sodium bicarbonate and extract into ethyl acetate. Flash chromatography using appropriate ethyl acetate/hexane mixtures gives 0.95 g (83%) of the subtitled compound as a tan solid. MS (electrospray, m/z) 196.7, 198.7 (M+1). 1H NMR (400 MHz, DMSO-d6) δ 8.9 (d, J=1.5 Hz, 1H), 7.90 (s, 1H), 7.58 (d, J=1.5 Hz, 1H), 7.53 (d, J=9.2 Hz, 1H), 7.29 (dd, J=9.2, 2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.Cl[CH2:10][CH:11]=O.C(=O)(O)[O-].[Na+]>C(#N)C>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[CH:11][N:1]=2)[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
2 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Dilute
EXTRACTION
Type
EXTRACTION
Details
extract into ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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